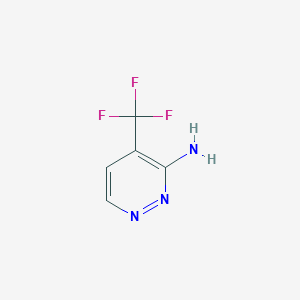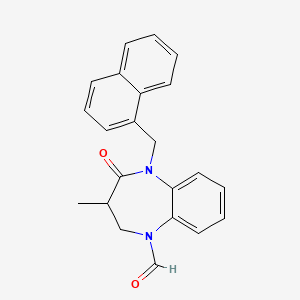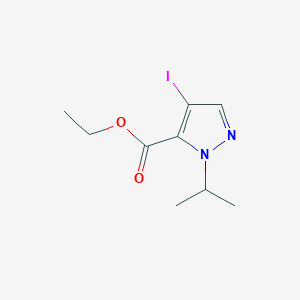
4-(Trifluoromethyl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Trifluoromethyl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1167417-13-1 . It has a molecular weight of 163.1 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(trifluoromethyl)-3-pyridazinamine . The InChI code for this compound is 1S/C5H4F3N3/c6-5(7,8)3-1-2-10-11-4(3)9/h1-2H,(H2,9,11) .Wissenschaftliche Forschungsanwendungen
Polysubstituted Pyridazinones Synthesis
4,5,6-trifluoropyridazin-3(2H)-one, a compound related to 4-(Trifluoromethyl)pyridazin-3-amine, serves as a scaffold for the synthesis of diverse polysubstituted and ring-fused pyridazinone systems. These compounds are synthesized through sequential nucleophilic aromatic substitution processes, offering a variety of polyfunctional systems potentially applicable in drug discovery. For instance, reaction with nitrogen nucleophiles yields aminated products, leading to 4,5-disubstituted systems and ring-fused derivatives, indicative of the versatility of this scaffold in synthesizing complex organic structures (Pattison et al., 2009).
Herbicide Action Mechanism
Pyridazinone derivatives, including those with trifluoromethyl groups, have been investigated for their herbicidal activity. These compounds inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. A specific study on 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone revealed it retains the action mechanism of related compounds but also possesses additional properties like resistance to metabolic detoxication in plants and interference with chloroplast development, highlighting the compound's utility in agricultural science (Hilton et al., 1969).
Catalytic Amination
Palladium-catalyzed amination of aryl chlorides, bromides, and triflates is significantly enhanced by certain ligands, showcasing the application of these processes in forming carbon-nitrogen bonds. This methodology is crucial for constructing complex organic molecules, indicating the broad applicability of trifluoromethyl-substituted pyridazin-3-amine derivatives in synthetic chemistry (Wolfe et al., 2000).
Fused Heteroaromatics Synthesis
The use of pyridinium N-(heteroaryl)aminides, potentially derivable from this compound, in gold-catalyzed formal cycloaddition processes enables the synthesis of imidazo-fused heteroaromatics. This method offers a convergent and regioselective pathway to synthesizing a variety of heterocyclic compounds, useful in developing new materials and pharmaceuticals (Garzón & Davies, 2014).
N-Nitration of Secondary Amines
4-Chloro-5-substituted-pyridazin-3-ones, closely related to the this compound structure, demonstrate their utility in the N-nitration of secondary amines. This reaction highlights the role of pyridazinone derivatives in synthesizing N-nitramines, compounds of interest for their energetic properties and potential applications in material sciences (Park et al., 2003).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for “4-(Trifluoromethyl)pyridazin-3-amine” are not mentioned in the available resources, it’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . This suggests that “this compound” and similar compounds could have potential applications in various areas of pharmacology and drug design.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-11-4(3)9/h1-2H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRCXJNIFKXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1167417-13-1 |
Source


|
| Record name | 4-(trifluoromethyl)pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2747784.png)
![2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2747787.png)


![3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2747791.png)





![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)
![Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B2747802.png)

